molecular formula C15H23N3O B13739049 N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide CAS No. 16571-92-9

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide

Cat. No.: B13739049
CAS No.: 16571-92-9
M. Wt: 261.36 g/mol
InChI Key: GPVSXHXJTGPKEB-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method allows for the formation of C-N bonds, which are crucial in the synthesis of piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale reductive amination processes, which are optimized for high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the piperidine moiety is known to play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide is unique due to its specific structure, which combines the piperidine and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

16571-92-9

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3

InChI Key

GPVSXHXJTGPKEB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C

Origin of Product

United States

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